N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-10-16-18(12-13)27-20(22-16)14-6-8-15(9-7-14)21-19(24)17-4-3-11-23(17)28(2,25)26/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWBLYQLSKZODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCCN4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the pyrrolidine ring and the attachment of the methylsulfonyl and carboxamide groups through amide bond formation and sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the benzothiazole moiety. For instance, thiazole derivatives have been synthesized and tested for their efficacy against various cancer cell lines. A study demonstrated that thiazole-pyridine hybrids exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective growth inhibition .
Case Study: Thiazole-Pyridine Hybrids
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Hybrid 1 | MCF-7 | 5.71 | Better efficacy than 5-fluorouracil (IC50 6.14 μM) |
| Hybrid 2 | HepG2 | 6.00 | Significant growth inhibition observed |
Anticonvulsant Properties
The anticonvulsant activity of thiazole derivatives has also been extensively studied. Compounds with thiazole linkages have shown promise in seizure models, demonstrating protective effects against induced seizures. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhance anticonvulsant properties .
Case Study: Anticonvulsant Activity
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Analogue 1 | PTZ-induced | 18.4 | 170.2 | 9.2 |
| Analogue 2 | MES model | 24.38 | 88.23 | High efficacy observed |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been explored, with some compounds demonstrating significant activity against various bacterial strains. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antimicrobial efficacy .
Case Study: Antimicrobial Efficacy
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | E. coli | 25 μg/mL |
| Benzothiazole Derivative B | S. aureus | 10 μg/mL |
Enzyme Inhibition
Research indicates that certain thiazole derivatives can act as enzyme inhibitors, specifically targeting metabolic pathways relevant to disease states such as cancer and neurodegenerative disorders. The binding affinity and inhibitory mechanisms are subjects of ongoing investigation, with promising results suggesting their utility in therapeutic contexts .
Mechanism of Action
The mechanism of action of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or modulation of signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Structural Analogues with Thiazole/Urea Moieties ()
A series of urea derivatives (11a–11o) share structural similarities with the target compound, particularly in their aromatic heterocyclic systems. For example:
- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) : Contains a thiazole-piperazine-urea scaffold. Unlike the target compound, it lacks the benzo[d]thiazole and methylsulfonyl groups but includes a fluorophenyl substituent. Its molecular weight (484.2 g/mol) is lower than the target’s estimated ~470–500 g/mol range.
- 1-(3,5-Di(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11m) : Features bulky trifluoromethyl groups, increasing its molecular weight to 602.2 g/mol. Such substitutions may enhance metabolic stability but reduce oral bioavailability due to increased lipophilicity .
Key Differences :
Benzo[d]thiazole-Based Anticancer Agents ()
Compounds such as (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) and 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole (44) are structurally analogous.
- Compound 43: Shares the pyrrolidine-carboxamide and sulfonamide groups but replaces the 6-methylbenzo[d]thiazole with a nitrobenzenesulfonyl group.
- Compound 44 : Features a methylsulfonylphenyl group linked to an indole scaffold. It shows selective COX-2 inhibition, suggesting the target compound’s methylsulfonyl-pyrrolidine motif may similarly target COX-2 .
Key Differences :
- The target compound’s benzo[d]thiazole-phenyl linker may enhance π-π stacking in hydrophobic binding pockets compared to indole or nitroaryl groups.
Pyrrolidine-2-Carboxamide Derivatives in Patent Literature ()
European patent applications describe (2S,4R)-configured pyrrolidine-2-carboxamides (e.g., Examples 157–159, 30–31) with thiazol-5-yl or 4-methylthiazol-5-yl substituents. For instance:
- Example 30: Contains a 4-methylthiazol-5-yl group and a hydroxy-pyrrolidine scaffold. The (2S,4R) stereochemistry may influence target binding specificity compared to the target compound’s non-specified stereochemistry .
- Example 158 : Features a methylisoxazolyl group, which could alter metabolic pathways compared to the target’s methylbenzo[d]thiazole system .
Key Differences :
Pharmacokinetic and Physicochemical Comparisons
Using Veber’s rules for oral bioavailability :
Biological Activity
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄N₂O₃S
- Molecular Weight : 302.34 g/mol
- CAS Number : 10422457
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Antitumor Activity :
- Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety in the structure is crucial for its antitumor activity, as demonstrated in structure-activity relationship (SAR) studies .
- For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against cancer cell lines, indicating potent antiproliferative effects .
-
Antioxidant and Anti-inflammatory Effects :
- Recent research has highlighted the compound's ability to mitigate oxidative stress and inflammation. In a zebrafish model, it reduced teratogenic effects induced by ethanol exposure, showcasing its protective role against oxidative damage .
- The compound was found to enhance antioxidant activity, which may be beneficial in treating conditions related to oxidative stress .
- Enzyme Inhibition :
Case Study 1: Antitumor Efficacy
In vitro studies on a series of thiazole-containing compounds demonstrated that those with a methyl group at specific positions exhibited enhanced cytotoxicity. For instance, one study reported an IC50 value of 1.61 µg/mL for a related thiazole derivative against cancer cells, suggesting that structural modifications significantly influence biological activity .
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of thiazole derivatives indicated that certain compounds could protect neuronal cells from apoptosis induced by oxidative stress. The findings suggest potential applications in neurodegenerative diseases where oxidative damage plays a critical role .
Data Tables
| Biological Activity | IC50 Values (µg/mL) | Target Cells/Organisms |
|---|---|---|
| Antitumor | 1.61 | Various cancer cell lines |
| Antioxidant | N/A | Zebrafish model |
| Kinase Inhibition | 768 ± 98 | PfPK6 (malaria target) |
Q & A
Q. How can researchers optimize the synthetic route for N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide while ensuring high purity?
- Methodological Answer : Begin with stepwise functionalization of the pyrrolidine-2-carboxamide core via amidation or sulfonylation, followed by coupling with the 6-methylbenzo[d]thiazole moiety. Use nitrogen atmosphere for reactions involving azide intermediates to prevent side reactions . Purify intermediates via column chromatography and confirm purity (>98%) via HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) . Monitor reaction progress by TLC and validate final product integrity using ¹H/¹³C NMR (e.g., δ ~7.8–8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Assign aromatic protons (6-methylbenzo[d]thiazole) and pyrrolidine methylsulfonyl groups (δ ~2.8–3.2 ppm for SO₂CH₃) .
- X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., pyrrolidine ring conformation) .
- HPLC-MS : Detect impurities (<2%) using reverse-phase columns and compare retention times with synthetic standards .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Methodological Answer : Use DMSO as a primary solvent (stock solutions at 10 mM), and dilute in assay buffers (e.g., PBS with 0.1% BSA). For stability, conduct accelerated degradation studies under varying pH (4–9) and temperatures (4°C–37°C) . Monitor decomposition via LC-MS and adjust storage conditions to −20°C under inert gas .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding affinity?
- Methodological Answer : Systematically modify substituents:
- Replace the 6-methyl group on the benzothiazole with halogens (e.g., Cl, Br) to assess steric/electronic effects on receptor binding .
- Substitute the methylsulfonyl group with trifluoromethylsulfonyl to evaluate metabolic stability via cytochrome P450 assays .
Validate using molecular docking (e.g., AutoDock Vina) and compare IC₅₀ values in enzyme inhibition assays .
Q. What computational strategies predict off-target interactions or toxicity risks?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reactive intermediates and identify potential electrophilic metabolites . Apply machine learning tools (e.g., DeepTox) to screen for hepatotoxicity or cardiotoxicity based on structural fingerprints . Cross-validate predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods:
Q. What synthetic strategies enable enantioselective synthesis of pyrrolidine derivatives?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation. Use asymmetric catalysis (e.g., Jacobsen epoxidation) for stereocontrol . Characterize enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and assign configurations using circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
